Dodecyl 2-Bromopropanoate: A Technical Guide for Advanced Synthesis and Polymer Chemistry
Dodecyl 2-Bromopropanoate: A Technical Guide for Advanced Synthesis and Polymer Chemistry
This document serves as an in-depth technical guide on dodecyl 2-bromopropanoate, a versatile aliphatic ester of significant interest to researchers in organic synthesis, polymer science, and drug development. Its unique bifunctional nature, combining a long hydrophobic alkyl chain with a reactive α-bromo ester moiety, makes it a valuable building block and initiator for a range of chemical transformations. We will explore its core chemical structure, synthesis protocols, mechanistic applications, and essential characterization data, providing field-proven insights for its effective utilization.
Molecular Architecture and Physicochemical Profile
Dodecyl 2-bromopropanoate (CAS No: 74988-05-9) possesses a structure defined by a lauryl (dodecyl) alcohol backbone esterified with 2-bromopropanoic acid.[1] The terminal secondary bromide is a key reactive site, functioning as an efficient initiating group for controlled radical polymerization, while the 12-carbon alkyl chain imparts significant hydrophobicity and influences the solubility and bulk properties of derived materials.
Caption: Figure 1: 2D Structure of Dodecyl 2-bromopropanoate
A summary of its key physicochemical properties is presented below, compiled from publicly available chemical databases.
Table 1: Physicochemical Properties of Dodecyl 2-bromopropanoate
| Property | Value | Reference |
| IUPAC Name | dodecyl 2-bromopropanoate | [2] |
| Molecular Formula | C₁₅H₂₉BrO₂ | [2][3] |
| Molecular Weight | 321.29 g/mol | [2][3] |
| CAS Number | 74988-05-9 | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~330 °C (Predicted) | [1] |
| Density | ~0.99 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone); Insoluble in water. | [1] |
Synthesis Protocol and Mechanistic Considerations
The synthesis of dodecyl 2-bromopropanoate is most reliably achieved via the esterification of n-dodecanol with a reactive derivative of 2-bromopropanoic acid, such as 2-bromopropionyl bromide or chloride.[4] The use of an acyl halide is a deliberate experimental choice driven by its high reactivity, which allows the reaction to proceed to completion under mild conditions, minimizing potential side reactions like dehydration of the alcohol.
Expertise & Experience: Why an Acyl Halide?
Direct esterification with 2-bromopropanoic acid would require harsh acidic conditions and high temperatures, which could lead to decomposition and elimination reactions (forming dodecyl acrylate). The acyl halide pathway, buffered by a non-nucleophilic base, is a kinetically controlled process that favors the desired ester formation with high fidelity.
Self-Validating Experimental Protocol: Synthesis
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring (TLC) and definitive product verification (NMR, MS).
Materials:
-
n-Dodecanol (1.0 eq.)
-
2-Bromopropionyl bromide (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N, 1.2 eq.)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve n-dodecanol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a flame-dried round-bottom flask.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm upon addition of the highly reactive acyl bromide.
-
Acyl Bromide Addition: Add 2-bromopropionyl bromide (1.1 eq.) dropwise over 20-30 minutes. A precipitate of triethylammonium bromide will form.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the consumption of n-dodecanol by TLC.
-
Aqueous Workup: Quench the reaction by adding saturated aq. NaHCO₃. Transfer the mixture to a separatory funnel, remove the aqueous layer, and wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2) to yield the product as a clear, colorless oil.
Application in Drug Delivery and Polymer Synthesis
While dodecyl 2-bromopropanoate can be a precursor to transdermal penetration enhancers for drug delivery[4], its primary utility in advanced R&D lies in its role as an initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a cornerstone of modern polymer chemistry, enabling the synthesis of polymers with precisely controlled molecular weights, architectures, and low dispersity.
The dodecyl group provides a hydrophobic tail, making this initiator ideal for synthesizing amphiphilic block copolymers or for creating polymer-modified surfaces with specific wetting properties. The C-Br bond is reversibly activated by a transition metal catalyst (typically a Cu(I)/ligand complex), generating a radical that initiates polymerization.
Caption: Figure 2: ATRP initiation using Dodecyl 2-bromopropanoate.
Analytical Characterization Data
Verification of the structure and purity of synthesized dodecyl 2-bromopropanoate is essential. The following table summarizes the expected spectroscopic signatures based on its chemical structure and data from analogous compounds.[5][6][7]
Table 2: Expected Spectroscopic Data
| Technique | Expected Signature | Rationale |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.35 (q, 1H, CH Br), 4.18 (t, 2H, OCH₂ ), 1.86 (d, 3H, CHCH₃ ), 1.67 (quintet, 2H, OCH₂CH₂ ), 1.26 (br s, 18H, -(CH₂)₉-), 0.88 (t, 3H, terminal CH₃ ) | Chemical shifts are dictated by proximity to electronegative atoms (O, Br). Splitting patterns follow the n+1 rule. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.1 (C=O), 66.8 (OCH₂), 40.2 (CHBr), 31.9, 29.6 (multiple), 29.3, 29.2, 28.5, 25.8, 22.7 (Alkyl CH₂), 21.9 (CHC H₃), 14.1 (Terminal C H₃) | The carbonyl carbon is significantly downfield. The carbon bearing the bromine is shielded relative to the ester-linked carbon. |
| FT-IR (Neat, cm⁻¹) | 2925, 2855 (C-H sp³ stretch), 1738 (C=O ester stretch), 1160 (C-O stretch), 650 (C-Br stretch) | Strong, characteristic absorbances for alkane C-H bonds and the ester functional group. |
| Mass Spec (ESI+) | m/z: 343.12, 345.12 [M+Na]⁺ | The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) will result in two major peaks separated by 2 m/z units. |
Safety and Handling Protocols
Dodecyl 2-bromopropanoate is an irritant and should be handled with appropriate engineering controls and personal protective equipment (PPE). Its precursors and related compounds are classified as corrosive and toxic.[8][9]
-
Handling: Use only within a certified chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
-
PPE: Wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong bases and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Always consult the material's specific Safety Data Sheet (SDS) before commencing any experimental work.
References
-
Data.gov. Compound 527508: Dodecyl 2-bromopropanoate. Available at: [Link]
-
Data.gov. Compound 527507: Dodecyl 2-bromobutanoate. Available at: [Link]
-
Cheméo. Chemical Properties of 2- Bromopropionic acid, decyl ester (CAS 26072-74-2). Available at: [Link]
-
PubChem. Dodecyl 2-bromobutanoate | C16H31BrO2 | CID 527507. Available at: [Link]
-
PubMed. Synthesis and Enhancing Effect of Dodecyl 2-(N,N-dimethylamino)propionate on the Transepidermal Delivery of Indomethacin, Clonidine, and Hydrocortisone. Available at: [Link]
- Google Patents. CN104058953A - Production technique for synthesizing 2-bromopropionyl chloride.
-
Organic Syntheses. n-DODECYL BROMIDE. Available at: [Link]
-
MDPI. Special Issue “The Role of Natural Products in Drug Discovery”. Available at: [Link]
-
Doc Brown's Chemistry. 2-bromopropane low high resolution 1H proton nmr spectrum. Available at: [Link]
-
ChemBK. 2-bromopropanoic acid dodecyl ester. Available at: [Link]
-
FooDB. Showing Compound Dodecyl 2-methylpropanoate (FDB015068). Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. catalog.data.gov [catalog.data.gov]
- 3. 74988-05-9|Dodecyl 2-bromopropanoate|BLD Pharm [bldpharm.com]
- 4. Synthesis and enhancing effect of dodecyl 2-(N,N-dimethylamino)propionate on the transepidermal delivery of indomethacin, clonidine, and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Bromopropionic acid(598-72-1) 1H NMR spectrum [chemicalbook.com]
- 6. C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Ethyl 2-bromopropionate(535-11-5) 1H NMR spectrum [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
